molecular formula C11H12BrNO2 B12935932 Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate

Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate

Cat. No.: B12935932
M. Wt: 270.12 g/mol
InChI Key: JDRYIHLJPSSKJS-UHFFFAOYSA-N
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Description

Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate is a brominated tetrahydroisoquinoline derivative with a methyl ester group at position 5. The bromine atom at position 7 imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its molecular formula is C₁₂H₁₂BrNO₂, with a molecular weight of 298.14 g/mol (estimated).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate typically involves the bromination of 1,2,3,4-tetrahydroisoquinoline followed by esterification. One common method is to start with 1,2,3,4-tetrahydroisoquinoline, which is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The brominated intermediate is then subjected to esterification with methanol and a catalytic amount of acid, such as sulfuric acid, to yield the desired methyl ester .

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and esterification processes, which can enhance reaction efficiency and yield. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The tetrahydroisoquinoline ring can be oxidized to form isoquinoline derivatives.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of 7-substituted tetrahydroisoquinoline derivatives.

    Oxidation: Formation of isoquinoline derivatives.

    Reduction: Formation of 5-hydroxymethyl-7-bromo-1,2,3,4-tetrahydroisoquinoline.

Scientific Research Applications

Pharmaceutical Development

Therapeutic Agents
Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate is utilized as an intermediate in the synthesis of novel therapeutic agents. Its structural properties allow it to be a valuable building block for drugs targeting neurological disorders such as depression and anxiety. The compound's ability to interact with neurotransmitter systems makes it a candidate for developing medications aimed at treating mental health conditions .

Anti-Cancer Research
Research has indicated that derivatives of this compound may exhibit anti-cancer properties. Studies are ongoing to explore its potential in inhibiting tumor growth and metastasis through various mechanisms, including apoptosis induction and cell cycle arrest .

Biochemical Research

Neurotransmitter Mechanisms
In biochemical studies, this compound aids researchers in understanding the mechanisms of action of neurotransmitters. This understanding is crucial for developing treatments for conditions like schizophrenia and Parkinson's disease .

Drug Interaction Studies
The compound is also employed in drug interaction studies to evaluate how it affects neurotransmitter release and receptor binding. This research contributes to the broader understanding of neuropharmacology and the development of new therapeutic strategies .

Organic Synthesis

Building Block for Complex Molecules
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups can be modified to create a variety of derivatives with potential therapeutic applications .

Analytical Chemistry

Detection and Quantification
The compound is utilized in analytical methods for detecting and quantifying isoquinoline derivatives. Such methodologies are essential for quality control in pharmaceutical manufacturing processes. Techniques like High-Performance Liquid Chromatography (HPLC) often incorporate this compound as a standard for calibration purposes .

Material Science

Development of New Materials
this compound finds applications in material science as well. It is involved in developing new polymers with specific properties suitable for coatings and adhesives. The compound's unique chemical structure enhances the mechanical and thermal properties of these materials .

Case Studies

Study Focus Findings
Neuropharmacology Investigated the effects on neurotransmitter systems; potential applications in treating anxiety disorders .
Anti-Cancer Properties Demonstrated ability to inhibit cancer cell proliferation in vitro; ongoing studies on mechanisms .
Organic Synthesis Applications Used as a precursor in synthesizing novel compounds with enhanced pharmacological profiles .

Mechanism of Action

The mechanism of action of methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neurological functions .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences between the target compound and analogs:

Compound Name Substituent(s) Position Ester Group Molecular Weight (g/mol) Key Properties
Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate Br 7 Methyl 298.14 High polarity due to Br; reactive in cross-coupling reactions
Methyl 7-chloro-1-methylisoquinoline-3-carboxylate Cl 7 Methyl 255.74 (HCl salt) Lower molecular weight; less polar than Br analog
Methyl 8-fluoro-1,2,3,4-tetrahydroisoquinoline-5-carboxylate hydrochloride F 8 Methyl ~265 (estimated) Increased electronegativity; smaller steric footprint
5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline Br, CF₃ 5, 7 N/A 318.12 Dual electron-withdrawing groups enhance reactivity
Methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate OCH₃ 8 Methyl 249.29 Electron-donating methoxy group; reduced electrophilicity

Key Observations :

  • Halogen Effects : Bromine’s larger atomic radius and polarizability compared to Cl or F increase van der Waals interactions and melting points. For example, brominated analogs likely exhibit higher melting points than chloro or fluoro derivatives .
  • Positional Isomerism : Substituents at position 7 (target compound) vs. 8 (fluoro and methoxy analogs) alter electronic distribution. A bromine at position 7 may sterically hinder reactions at adjacent positions compared to substituents at position 8 .
  • Ester Groups : Methyl esters (target compound) offer better solubility in organic solvents compared to bulkier tert-butyl or isopropyl esters .

Spectroscopic and Physical Properties

  • NMR Data :
    • The 7-bromo substituent in the target compound causes significant deshielding in ¹H NMR (δ ~7.5–8.5 ppm for aromatic protons) compared to 7-methoxy analogs (δ ~6.5–7.0 ppm) due to bromine’s electron-withdrawing effect .
    • ¹³C NMR for the target compound’s carbonyl group (C=O) appears at ~165–170 ppm, consistent with other methyl esters in the series .
  • Melting Points : Brominated derivatives generally exhibit higher melting points (e.g., 180–200°C) than chloro (~150°C) or methoxy (~120°C) analogs due to stronger intermolecular interactions .

Biological Activity

Methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate (MBTHIQ) is a synthetic compound belonging to the tetrahydroisoquinoline class. This compound has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of MBTHIQ, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C11_{11}H12_{12}BrN O2_2
Molecular Weight : 306.58 g/mol
IUPAC Name : this compound
CAS Number : 1638767-10-8

The presence of the bromine atom at position 7 and the methyl ester group significantly influence the compound's reactivity and biological interactions.

MBTHIQ's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors in various biochemical pathways. It has been shown to act as an inhibitor in several enzymatic reactions, particularly those involved in metabolic processes. The compound's mechanism is thought to involve:

  • Enzyme Inhibition : MBTHIQ can inhibit enzymes related to neurotransmitter metabolism, which may be beneficial in treating neurodegenerative diseases.
  • Receptor Modulation : The compound may modulate receptor activity, influencing pathways associated with pain perception and inflammation.

Antimicrobial Activity

Research has indicated that MBTHIQ exhibits antimicrobial properties against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be promising, suggesting potential use in developing new antibiotics.

Neuroprotective Effects

Tetrahydroisoquinoline derivatives have been studied for their neuroprotective effects. MBTHIQ shows potential in protecting neuronal cells from oxidative stress-induced damage. This is particularly relevant for conditions such as Alzheimer's disease and Parkinson's disease.

Antidiabetic Properties

Recent studies have explored the role of MBTHIQ as a partial agonist of PPARγ (Peroxisome Proliferator-Activated Receptor gamma), which plays a crucial role in glucose metabolism and insulin sensitivity. Compounds with similar structures have shown promise in improving insulin sensitivity and reducing blood glucose levels.

Structure-Activity Relationship (SAR)

Understanding the SAR of MBTHIQ is essential for optimizing its biological activity. The bromine atom's position and the esterification at the carboxylic acid significantly affect the compound's interaction with biological targets. Comparative studies with analogs lacking these functional groups have shown reduced activity, highlighting their importance in maintaining efficacy.

CompoundKey Structural FeaturesBiological Activity
MBTHIQBromine at C7, Methyl ester at C5Antimicrobial, Neuroprotective
THIQNo bromineReduced activity
Methyl THIQNo bromine, No esterMinimal activity

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated MBTHIQ against Staphylococcus aureus and Escherichia coli. The results indicated significant antibacterial activity with MIC values below those of commonly used antibiotics .
  • Neuroprotection in Cell Models : In vitro studies using neuronal cell lines demonstrated that MBTHIQ could reduce apoptosis induced by oxidative stress, suggesting a potential therapeutic role in neurodegenerative diseases .
  • Insulin Sensitivity Improvement : A pharmacological study assessed the effects of MBTHIQ on glucose metabolism in diabetic mouse models. Results showed that treatment with MBTHIQ resulted in improved insulin sensitivity compared to controls .

Properties

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

methyl 7-bromo-1,2,3,4-tetrahydroisoquinoline-5-carboxylate

InChI

InChI=1S/C11H12BrNO2/c1-15-11(14)10-5-8(12)4-7-6-13-3-2-9(7)10/h4-5,13H,2-3,6H2,1H3

InChI Key

JDRYIHLJPSSKJS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC2=C1CCNC2)Br

Origin of Product

United States

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